

Solid-Phase Extraction Protocol for Carvedilol with Carvedilol-d5 Internal Standard

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Compound of Interest

Compound Name: Carvedilol-d5

Cat. No.: B582782

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This application note provides a detailed protocol for the solid-phase extraction (SPE) of Carvedilol and its deuterated internal standard, **Carvedilol-d5**, from human plasma. This method is suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is intended for researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering high recovery and removal of matrix interferences. The use of a stable isotope-labeled internal standard, such as **Carvedilol-d5**, is essential for correcting for matrix effects and variability during sample preparation and analysis.

This protocol is based on established methods for the analysis of Carvedilol in human plasma, utilizing a mixed-mode cation exchange SPE sorbent.

Experimental Protocol

This protocol outlines the necessary materials, reagent preparation, and step-by-step procedure for the solid-phase extraction of Carvedilol and **Carvedilol-d5** from human plasma.

Materials and Reagents

- Carvedilol analytical standard
- **Carvedilol-d5** internal standard (IS)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (reagent grade)
- Ammonium hydroxide (reagent grade)
- Deionized water
- Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)
- SPE vacuum manifold
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Autosampler vials

Solution Preparation

- Internal Standard Spiking Solution: Prepare a stock solution of **Carvedilol-d5** in methanol. From this stock, prepare a working spiking solution at an appropriate concentration (e.g., 100 ng/mL).
- Sample Pre-treatment Solution (Acidification): 2% Formic acid in deionized water (v/v).
- Wash Solution 1 (Acidic Wash): 2% Formic acid in deionized water (v/v).

- Wash Solution 2 (Organic Wash): Methanol.
- Elution Solution: 5% Ammonium hydroxide in methanol (v/v).
- Reconstitution Solution: Acetonitrile/water (50:50, v/v).

SPE Procedure

- Sample Preparation:
 - Thaw plasma samples to room temperature.
 - To a 200 μ L aliquot of plasma in a microcentrifuge tube, add 20 μ L of the **Carvedilol-d5** internal standard spiking solution.
 - Vortex for 10 seconds.
 - Add 200 μ L of 2% formic acid in water.
 - Vortex for 10 seconds.
 - Centrifuge at 4000 rpm for 5 minutes to precipitate proteins.
- SPE Cartridge Conditioning:
 - Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
 - Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
- Sample Loading:
 - Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Apply a low vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate.
- Washing:

- Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
- Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Dry the cartridge under high vacuum for 5 minutes.
- Elution:
 - Place clean collection tubes inside the manifold.
 - Elute Carvedilol and **Carvedilol-d5** by adding two 500 µL aliquots of the elution solution (5% ammonium hydroxide in methanol).
 - Collect the eluate.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100 µL of the reconstitution solution.
 - Vortex for 30 seconds to ensure complete dissolution.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

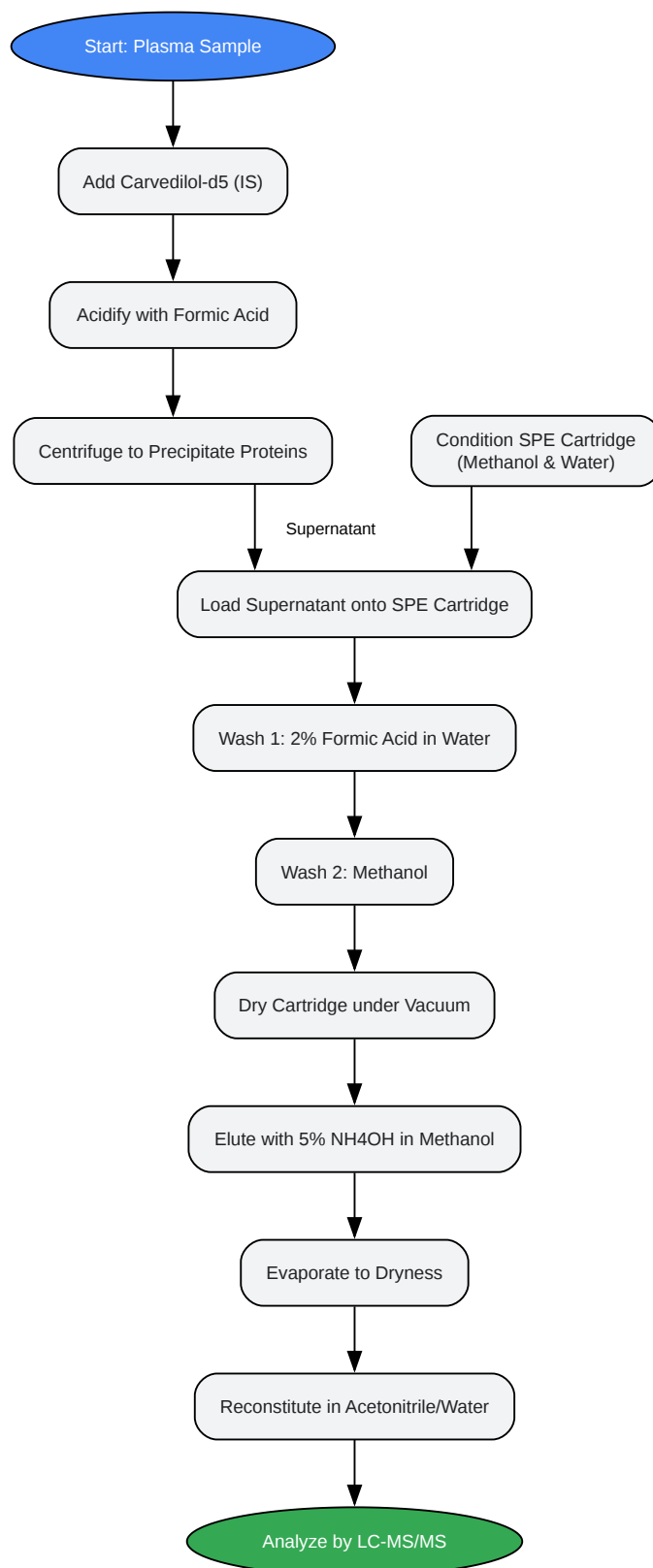
Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Carvedilol using a solid-phase extraction protocol coupled with LC-MS/MS.

Parameter	Carvedilol	Carvedilol-d5 (IS)	Reference
Linearity Range	0.05 - 50 ng/mL	N/A	[1]
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	N/A	[1]
Recovery	94 - 99%	94 - 99%	[1]
Intra-batch Precision (% CV)	0.74 - 3.88%	N/A	[1]
Inter-batch Precision (% CV)	0.74 - 3.88%	N/A	[1]
Intra-batch Accuracy	96.4 - 103.3%	N/A	[1]
Inter-batch Accuracy	96.4 - 103.3%	N/A	[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction protocol for Carvedilol.



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Solid-Phase Extraction Workflow for Carvedilol.

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References

- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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